Methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate
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Overview
Description
Methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamido group, a thiolan ring, and a pentanoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-benzamido-3-oxothiolan-2-yl with methyl pentanoate under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amido groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with proteins, while the thiolan ring may interact with enzymes, affecting their activity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Noted for its biological activities.
Uniqueness
Its thiolan ring and benzamido group make it particularly interesting for medicinal chemistry and material science .
Properties
Molecular Formula |
C17H21NO4S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 5-(4-benzamido-3-oxothiolan-2-yl)pentanoate |
InChI |
InChI=1S/C17H21NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,18,21) |
InChI Key |
MLMPPNMXCBBTCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1C(=O)C(CS1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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